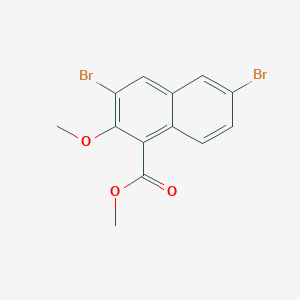
2-苯基喹啉-7-甲醛
描述
2-Phenylquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H11NO and a molecular weight of 233.27 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Phenylquinoline-7-carbaldehyde can be achieved through the intramolecular cyclization of acetanilides . A mixture of 7-methyl-2-phenylquinoline and selenium dioxide is heated to 160°C for 22 hours . The cooled melt is then suspended in CH2C12 with the aid of sonication and filtered through Celite and then through a plug of silica gel .Molecular Structure Analysis
The InChI code for 2-Phenylquinoline-7-carbaldehyde is 1S/C16H11NO/c18-11-12-6-7-14-8-9-15 (17-16 (14)10-12)13-4-2-1-3-5-13/h1-11H . The compound has two freely rotating bonds, and it does not violate the Rule of 5 .Chemical Reactions Analysis
2-Phenylquinoline-7-carbaldehyde can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Physical And Chemical Properties Analysis
2-Phenylquinoline-7-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 426.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 68.2±3.0 kJ/mol, and it has a flash point of 217.6±32.0 °C . The compound has a molar refractivity of 73.5±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 193.7±3.0 cm3 .科学研究应用
化学合成和生物评价
2-苯基喹啉-7-甲醛及其类似物,如2-氯喹啉-3-甲醛,在喹啉环系统的合成和融合或二元喹啉-核杂环系统的构建中起着至关重要的作用。这些化合物在化学合成中被广泛使用,并且在生物活性方面表现出显著的活性,特别是在抗微生物药物的开发中。这些化合物的制备和评价一直是广泛研究的课题,导致了各种合成应用和生物评价 (Hamama et al., 2018)。
毒性预测和药用应用
2-氯喹啉-3-甲醛及其衍生物是合成含有喹啉基团的化合物的关键中间体,这些化合物在许多药用应用中发挥作用。对这些化合物的毒性预测对于评估它们在药物环境中的安全性和有效性至关重要。定量结构-活性关系(QSAR)建模在这方面发挥着关键作用,为这些化合物的毒性特性提供了宝贵的见解 (Tiwari et al., 2017)。
抗微生物特性
合成含有各种杂环核心的新型未融合三环芳香系统,以6-甲基-2-苯基喹啉-3-甲醛为关键中间体,已经发现具有显著抗菌活性的化合物。这些合成化合物已针对各种细菌菌株进行评估,展示了它们作为有效抗微生物药剂的潜力 (Benzerka et al., 2013)。
电化学和光谱表征
一种新颖的合成选定喹啉甲醛的方法,其中羰基位于特定位置,突显了它们在化学研究中的重要性。通过电化学和光谱技术对这些化合物进行表征,可以更深入地了解它们的性质和在各种科学领域中的潜在应用 (Wantulok et al., 2020)。
安全和危害
属性
IUPAC Name |
2-phenylquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNOZJZUIOWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676463 | |
| Record name | 2-Phenylquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinoline-7-carbaldehyde | |
CAS RN |
867162-43-4 | |
| Record name | 2-Phenylquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

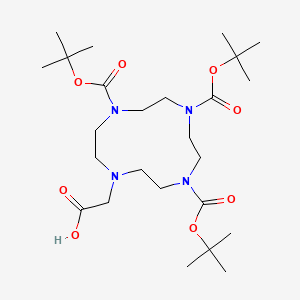

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)
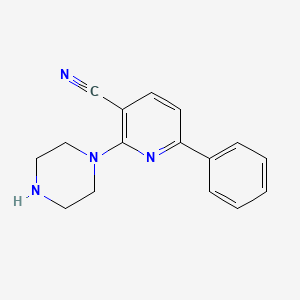
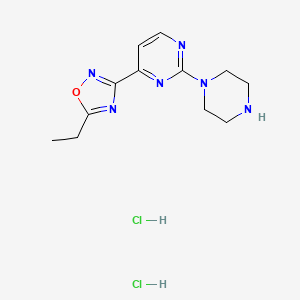
![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)
![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)

![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)
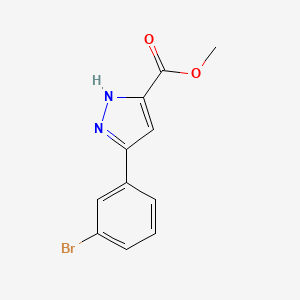

![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)
![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)
